A prominent method for synthesizing 3'-guanylic acid, disodium salt, involves utilizing yeast rich in ribonucleic acid (RNA), at least 8% by weight. [] The process begins with creating a yeast suspension using suitable yeast varieties like baker's yeast, fermented Saccharomyces cerevisiae, or Torula. This suspension undergoes sterilization at 40-95°C, followed by centrifugation to separate a supernatant. The supernatant is then subjected to enzymatic treatment with a mixture of protease, nuclease, and transaminase. This enzymatic process, lasting 12-25 hours, takes place at a pH of 4.0-6.8 and a temperature range of 35-80°C. The enzymes are added in specific proportions and concentrations to ensure optimal activity. Subsequent heat treatment at 75-90°C for 50-70 minutes deactivates the enzymes. Finally, the treated supernatant is concentrated to 35-40% by weight and undergoes spray drying to obtain the yeast extract containing 3'-guanylic acid, disodium salt, along with disodium inosinate salt. []
The mechanism of action of 3'-guanylic acid, disodium salt as a flavor enhancer involves synergistic interaction with L-glutamate, the primary umami taste compound. [] This interaction is believed to occur at the level of taste receptors, specifically those responsible for umami taste perception. The presence of 3'-guanylic acid, disodium salt enhances the sensitivity of these receptors to L-glutamate, thereby intensifying the savory taste perception. []
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